molecular formula C4H4O3 B027986 Succinic anhydride-2,3-14C CAS No. 103869-75-6

Succinic anhydride-2,3-14C

Cat. No.: B027986
CAS No.: 103869-75-6
M. Wt: 104.06 g/mol
InChI Key: RINCXYDBBGOEEQ-XPULMUKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylguanosine typically involves the methylation of guanosine at the 2’ position of the ribose sugar. One common method is the use of methyl iodide or methyl triflate as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-O-Methylguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2’-O-Methylguanosine is unique among nucleosides due to its specific methylation at the 2’ position of the ribose sugar. Similar compounds include:

Compared to these compounds, 2’-O-Methylguanosine is particularly notable for its role in stabilizing ribonucleic acid structures and its potential therapeutic applications .

Properties

CAS No.

103869-75-6

Molecular Formula

C4H4O3

Molecular Weight

104.06 g/mol

IUPAC Name

(3,4-14C2)oxolane-2,5-dione

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+2,2+2

InChI Key

RINCXYDBBGOEEQ-XPULMUKRSA-N

SMILES

C1CC(=O)OC1=O

Isomeric SMILES

[14CH2]1[14CH2]C(=O)OC1=O

Canonical SMILES

C1CC(=O)OC1=O

Origin of Product

United States

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